molecular formula C18H40N+ B100650 N,N,N-Triethyl-1-dodecylammonium CAS No. 18144-34-8

N,N,N-Triethyl-1-dodecylammonium

Cat. No. B100650
CAS RN: 18144-34-8
M. Wt: 270.5 g/mol
InChI Key: DGJUONISEWDPFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Triethyl-1-dodecylammonium (TEDA) is a quaternary ammonium compound that has been widely used in scientific research due to its unique properties. TEDA is a surfactant that can be used to stabilize nanoparticles, and it has also been shown to have antibacterial properties. In

Mechanism of Action

The mechanism of action of N,N,N-Triethyl-1-dodecylammonium as a surfactant is based on its ability to form a monolayer around nanoparticles. This monolayer stabilizes the nanoparticles by preventing aggregation and precipitation. The mechanism of action of this compound as an antibacterial agent is less well-understood, but it is thought to involve disruption of the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in both in vitro and in vivo studies. In rats, this compound was found to be non-toxic at doses up to 2000 mg/kg. Additionally, this compound has been shown to be non-irritating to the skin and eyes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N,N,N-Triethyl-1-dodecylammonium in lab experiments is its ability to stabilize nanoparticles. This allows for more accurate imaging and drug delivery. Additionally, this compound has been shown to be effective as an antibacterial agent, which could be useful in the development of new antibiotics.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to be relatively non-toxic, it is important to use caution when handling the compound. Additionally, this compound may not be effective in all types of nanoparticles or bacteria, so it is important to conduct thorough testing before using this compound in a new application.

Future Directions

There are several future directions for research on N,N,N-Triethyl-1-dodecylammonium. One area of interest is the development of new applications for this compound as a surfactant. For example, this compound could be used to stabilize other types of nanoparticles or to improve drug delivery systems.
Another area of interest is the development of new antibacterial agents based on this compound. Researchers could explore the mechanism of action of this compound as an antibacterial agent to develop more effective antibiotics. Additionally, this compound could be modified to improve its antibacterial properties or to target specific types of bacteria.
In conclusion, this compound (this compound) is a versatile compound with many scientific research applications. Its ability to stabilize nanoparticles and act as an antibacterial agent make it a valuable tool for researchers. As research on this compound continues, it is likely that new applications and uses will be discovered.

Synthesis Methods

N,N,N-Triethyl-1-dodecylammonium can be synthesized through a reaction between dodecylamine and triethylamine. The reaction occurs in a solvent, typically ethanol or methanol, and the product is purified through a process of recrystallization. The resulting this compound is a white crystalline solid that is soluble in water.

Scientific Research Applications

N,N,N-Triethyl-1-dodecylammonium has been used in a variety of scientific research applications. One of the most common uses is as a surfactant for stabilizing nanoparticles. This compound has been shown to be effective at stabilizing gold nanoparticles, which can be used for imaging and drug delivery. Additionally, this compound has been used as an antibacterial agent in both in vitro and in vivo studies.

properties

CAS RN

18144-34-8

Molecular Formula

C18H40N+

Molecular Weight

270.5 g/mol

IUPAC Name

dodecyl(triethyl)azanium

InChI

InChI=1S/C18H40N/c1-5-9-10-11-12-13-14-15-16-17-18-19(6-2,7-3)8-4/h5-18H2,1-4H3/q+1

InChI Key

DGJUONISEWDPFO-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC

Canonical SMILES

CCCCCCCCCCCC[N+](CC)(CC)CC

Other CAS RN

18144-34-8

Related CAS

18186-71-5 (bromide)
23358-96-5 (chloride)

synonyms

C10-TEA
dectriethyl ammonium
decyltriethylammonium bromide
N,N,N-triethyl-1-dodecylammonium
N,N,N-triethyl-1-dodecylammonium bromide
N,N,N-triethyl-1-dodecylammonium chloride
triethyldodecylammonium bromide

Origin of Product

United States

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